1,2-Didocos-13-enoyl-sn-glycero-3-phosphocholine, also known as Dierucoylphosphatidylcholine (DEPC), is a synthetic, high-purity phospholipid featuring two long (C22:1) monounsaturated erucoyl acyl chains. Its defined chemical structure makes it a key component for creating lipid bilayers with highly reproducible physical characteristics. It is frequently used in the development of liposomes and lipid nanoparticles for research and pharmaceutical applications where precise control over membrane properties is essential [1].
Substituting 1,2-Didocos-13-enoyl phosphatidylcholine with chemically similar lipids is often unviable due to critical differences in physical properties. Using phospholipids with shorter acyl chains, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, C18:1), results in thinner, more permeable, and less stable membranes [1]. Conversely, using saturated lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC, C18:0) yields a much higher phase transition temperature, leading to rigid, gel-phase membranes at room and physiological temperatures [2]. These differences fundamentally alter formulation stability, drug release profiles, and in-vivo performance, making this specific C22:1 lipid essential for applications optimized around its unique combination of chain length and unsaturation.
In a direct comparison of serum-induced leakage from liposomes at 37°C, vesicles formulated with 1,2-Didocos-13-enoyl phosphatidylcholine (di22:1-PC) demonstrated substantially greater stability than those made from the common substitute 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC, di18:1-PC) [1]. While DOPC liposomes lost most of their encapsulated content within one hour, DEPC liposomes retained their cargo, indicating superior integrity in biological media [1].
| Evidence Dimension | Calcein Leakage in Serum at 37°C |
| Target Compound Data | Low leakage; liposomes remain stable and non-leaky |
| Comparator Or Baseline | DOPC (di18:1-PC) liposomes: High leakage; most entrapped content lost within 1 hour |
| Quantified Difference | Qualitatively high difference in cargo retention over 1 hour |
| Conditions | Large unilamellar vesicles exposed to serum at 37°C. |
For in-vivo drug delivery, this superior serum stability directly translates to a longer circulation half-life and more predictable therapeutic payload delivery to the target site.
The gel-to-liquid crystalline phase transition temperature (Tm) is a critical parameter for liposome design. 1,2-Didocos-13-enoyl phosphatidylcholine has a reported Tm of 13°C [1]. This positions it uniquely relative to common alternatives. It forms a fluid membrane at room temperature and 37°C, unlike saturated lipids such as DSPC (Tm ≈ 55°C) which are in a rigid gel state [2]. However, it is thermally closer to a phase transition than DOPC (Tm ≈ -18°C), resulting in a less disordered and more stable fluid membrane [1].
| Evidence Dimension | Main Phase Transition Temperature (Tm) |
| Target Compound Data | 13°C |
| Comparator Or Baseline | DOPC (C18:1 PC): ~ -18°C | DSPC (C18:0 PC): ~ 55°C |
| Quantified Difference | +31°C vs. DOPC; -42°C vs. DSPC |
| Conditions | Fully hydrated lipid bilayers. |
This specific Tm allows for the creation of formulations that require fluidity at physiological temperatures but with greater stability and lower permeability than highly unsaturated, low-Tm lipids like DOPC.
The long C22 acyl chains of 1,2-Didocos-13-enoyl phosphatidylcholine result in the formation of significantly thicker lipid bilayers compared to more common C18 phospholipids like DOPC. This increased thickness can enhance the retention of encapsulated molecules and is critical when matching membrane thickness to the hydrophobic length of transmembrane proteins or peptides [1]. The bending modulus (a measure of stiffness) of bilayers made from this lipid is also considerably higher than that of DOPC bilayers, contributing to greater mechanical stability [2].
| Evidence Dimension | Bilayer Thickness & Bending Rigidity |
| Target Compound Data | Forms thicker, stiffer membranes due to C22 chains. |
| Comparator Or Baseline | DOPC (C18 chains): Forms thinner, more flexible membranes. |
| Quantified Difference | A study on HIV fusion peptides showed the bending modulus of DEPC bilayers was significantly higher than DOPC bilayers before peptide addition [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1518645/" target="_blank">2</a>]. |
| Conditions | Fully hydrated multilamellar vesicles. |
Procurement of this lipid is justified when the application requires a thicker, more robust membrane for improved cargo retention, reduced passive leakage, or for structural compatibility with large membrane-spanning molecules.
Due to its demonstrated low cargo leakage in the presence of serum compared to shorter-chain lipids, this compound is the right choice for developing liposomal or lipid nanoparticle drug carriers intended for intravenous administration where maintaining formulation integrity over time is paramount [1].
The significant bilayer thickness imparted by the C22 acyl chains makes this lipid ideal for research applications requiring robust model membranes, such as studying the transport of large molecules, reducing passive ion leakage, or reconstituting long transmembrane proteins [2].
As a high-purity, synthetic phospholipid with a single, defined molecular structure, it provides exceptional batch-to-batch consistency in physical properties. This is a critical requirement for GMP-compliant manufacturing of lipid-based therapeutics, ensuring reproducible performance from preclinical research through clinical trials.